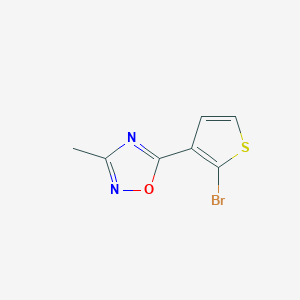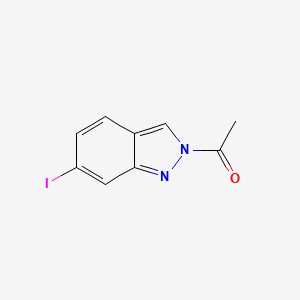
5-(2-Bromothien-3-yl)-3-methyl-1,2,4-oxadiazole
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2-Bromothien-3-yl)methanol” is C5H5BrOS . Its molecular weight is 193.06 g/mol . The InChI and SMILES strings provide more details about its structure .Physical And Chemical Properties Analysis
“(2-Bromothien-3-yl)methanol” has a boiling point of 142-145 °C (at 18 Torr) and a density of 1.772±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Corrosion Inhibition Properties : 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies involve gravimetric, electrochemical, SEM, and computational methods, providing insights into their protective layer formation and mixed-type behaviour as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Anticancer Activities : Certain 5-substituted 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activities. These compounds were found to have significant antiproliferative activity, suggesting their potential as chemotherapeutics for cancer treatment (Wang et al., 2012).
Insecticidal Activity : Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against certain pests. These studies help in understanding the structure-activity relationships and potential use in pest management (Qi et al., 2014).
Antimicrobial Activities : 1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential as antimicrobial agents (Ustabaş et al., 2020).
Molecular Docking Studies : Some studies have focused on the structural characterization and molecular docking of oxadiazole derivatives. These studies provide insights into their potential interactions with biological targets and their applications in drug design (Sanjeeva et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-4-9-7(11-10-4)5-2-3-12-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEGDMVBZMNWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)





![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)


![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
